S63845 is a selective, small-molecule inhibitor of Myeloid Cell Leukemia 1 (MCL1) protein. [, , , , , , , , , , , , , , , , , , , ] MCL1 belongs to the BCL-2 family of proteins, which are key regulators of apoptosis (programmed cell death). [, , , , , , , , , , , , , , , , , , , ] While pro-apoptotic proteins promote cell death, anti-apoptotic proteins like MCL1 inhibit it. [, , , , , , , , , , , , , , , , , , , ] S63845 binds to MCL1, disrupting its anti-apoptotic function and promoting cell death. [, , , , , , , , , , , , , , , , , , , ] Due to its role in promoting cell death, S63845 is widely used in preclinical cancer research to study the potential of MCL1 as a therapeutic target for various cancers. [, , , , , , , , , , , , , , , , , , , ]
Mechanism of Action
S63845 exerts its anti-cancer effects primarily by inhibiting the anti-apoptotic function of MCL1. [, , , , , , , , , , , , , , , , , , , ] This inhibition leads to the release of pro-apoptotic proteins like BIM, BAK, and NOXA, which are normally sequestered by MCL1. [, , , , , , , , , , , , , , , , , , , ] These released proteins activate downstream apoptotic pathways, ultimately leading to cancer cell death. [, , , , , , , , , , , , , , , , , , , ]
Applications
MCL1 as a therapeutic target: S63845 is used to investigate the role of MCL1 in the development and progression of various cancers, including acute myeloid leukemia (AML), [, , , , , , , , , ] multiple myeloma (MM), [, , , , , ] cutaneous T-cell lymphoma (CTCL), [] mantle cell lymphoma (MCL), [, , ] small cell lung cancer (SCLC), [, ] and breast cancer. [] Its use helps determine the potential of MCL1 as a therapeutic target in these cancers.
Drug resistance mechanisms: Studying how cancer cells develop resistance to S63845 can provide insights into potential resistance mechanisms to MCL1 inhibition in general. [, , , , , , , ] This knowledge is crucial for developing strategies to overcome resistance and improve treatment outcomes in the future.
Combination therapies: S63845 is frequently used in preclinical studies to evaluate its synergistic potential in combination with other anti-cancer agents, such as BCL-2 inhibitors like venetoclax, [, , , , , , , , , , , , , , , ] proteasome inhibitors like carfilzomib, [] FLT3 inhibitors like midostaurin, [, , , , , , ] and chemotherapeutic agents like docetaxel. []
Blood-brain barrier (BBB) modulation: Research suggests S63845 may modulate the BBB, potentially enhancing drug delivery to the brain for treating brain tumors like diffuse intrinsic pontine glioma (DIPG). []
Related Compounds
Venetoclax (ABT-199)
Compound Description: Venetoclax, also known as ABT-199, is a potent, selective, and orally bioavailable BCL-2 inhibitor. [, , , , , , , , , , , , , , , , ] It is FDA-approved for treating chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML). [, ] Venetoclax exerts its anti-tumor activity by selectively binding to BCL-2, displacing pro-apoptotic proteins like BIM, and subsequently triggering apoptosis. [, ]
Relevance: Venetoclax is functionally related to S63845 as both compounds target anti-apoptotic proteins of the BCL-2 family. [, , , , , , , , , , , , , , ] Venetoclax specifically inhibits BCL-2, whereas S63845 is a highly selective MCL-1 inhibitor. Numerous studies have explored their synergistic potential in various cancer models, demonstrating enhanced cell death upon combined treatment. [, , , , , , , , , , , , , , ] This synergy arises from the ability of cancer cells to upregulate MCL-1 upon BCL-2 inhibition, highlighting the importance of dual targeting. [, ]
A-1210477
Compound Description: A-1210477 is a selective, small molecule MCL-1 inhibitor. [, ] It binds to MCL-1, preventing its interaction with pro-apoptotic proteins and inducing apoptosis in sensitive cancer cells. [, ]
Relevance: A-1210477 is structurally and functionally similar to S63845, as both are selective inhibitors of MCL-1. [, ] They share a similar mechanism of action, ultimately leading to apoptosis induction. [, ] Studies have investigated their efficacy in various cancer models, demonstrating their potential as therapeutic agents. [, ]
ABT-737
Compound Description: ABT-737 is a potent BH3 mimetic that inhibits BCL-2, BCL-XL, and BCL-W. [, ] It binds to these anti-apoptotic proteins, displacing pro-apoptotic proteins and promoting apoptosis. [, ]
Relevance: Although ABT-737 is not structurally related to S63845, it exhibits functional similarities by targeting anti-apoptotic BCL-2 family members. [, ] While ABT-737 displays broader specificity, S63845 selectively inhibits MCL-1. Studies have explored combining these agents to overcome resistance mechanisms associated with individual protein upregulation. [, ]
A-1331852
Compound Description: A-1331852 is a selective BCL-XL inhibitor. [, , , , , ] By binding to BCL-XL, it prevents its interaction with pro-apoptotic proteins, ultimately leading to apoptosis. [, , , , , ]
MIK665
Compound Description: MIK665 is a structurally optimized version of S63845, developed to improve pharmacokinetic properties in mice. [] Like S63845, MIK665 selectively inhibits MCL-1, promoting apoptosis in sensitive cancer cells. []
Relevance: MIK665 is a structurally related analog of S63845 with enhanced pharmacokinetic characteristics for in vivo studies in mice. [] It retains the high selectivity for MCL-1 inhibition and displays comparable efficacy in preclinical models. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
S 12024-2 is also known as Dabelotine mesilate. it is a new cognitive drug-enhancer, as a newly synthesized agent S-12024-2 was shown to improve some aspects of cognitive processes such as memory consolidation. an involvement of the noradrenergic system in the modulation of automatic attentional processing, and provide evidence for weakening of the orienting reflex in AD, due to a possible noradrenergic deficit in patients with mild AD.
4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide is a benzamide obtained by formal condensation of the carboxy group of 4-fluorobenzoic acid with the primary amino group of 2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethylamine. Highly potent selective 5-HT1A receptor full agonist (pKi values are 9.0, 6.6, 7.5, 6.6 and < 6.0 for 5-HT1A, 5-HT1B, 5-HT1C, 5-HT2 and 5-HT3 receptors respectively). Possibly binds between the agonist binding site and the G protein interaction switch site, affecting the activation mechanism, and may display positive cooperativity. Anxiolytic following central administration in vivo. It has a role as an anxiolytic drug and a serotonergic agonist. It is a N-arylpiperazine, a N-alkylpiperazine, a methoxynaphthalene, a member of benzamides and an organofluorine compound. It is a conjugate base of a 4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide(1+).